molecular formula C12H13BrO2 B1292205 4-(2-Acetoxyphenyl)-2-bromo-1-butene CAS No. 890097-76-4

4-(2-Acetoxyphenyl)-2-bromo-1-butene

Cat. No. B1292205
M. Wt: 269.13 g/mol
InChI Key: MLXQEAROKJEYEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetylene-terminated monomers and bromophenols has been described. For instance, the synthesis of 1,1′-(1-methylethylidene)bis[4-(4-ethynylphenyl)methoxy]benzene and 1,3-bis[(4-ethynylphenoxy)methyl]benzene involves a Williamson reaction, palladium-catalysed cross-coupling, and removal of a protecting group . Similarly, the synthesis of various 4-phenylbutenone derivatives, including bromophenols, has been achieved, which suggests that the synthesis of 4-(2-Acetoxyphenyl)-2-bromo-1-butene could potentially involve halogenation, protection/deprotection steps, and cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of related compounds shows specific features such as coplanarity of substituents with the phenyl ring and the electron-withdrawing or electron-donating properties of different substituents . These structural insights can be extrapolated to 4-(2-Acetoxyphenyl)-2-bromo-1-butene, suggesting that the bromine atom would likely have an electron-withdrawing effect, influencing the molecule's reactivity.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of 4-(2-Acetoxyphenyl)-2-bromo-1-butene, but they do provide information on the reactivity of similar compounds. For example, the synthesis of 4-phenyl-2-butanone involves a series of reactions including Claisen's condensation and substitution reactions . This indicates that the compound may also undergo various organic reactions, such as nucleophilic substitutions or additions, depending on the functional groups present.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-(2-Acetoxyphenyl)-2-bromo-1-butene are not directly reported, the properties of similar compounds can provide some clues. For instance, the low melting point of certain acetylene-terminated monomers suggests that similar compounds might also exhibit low melting points, which could be relevant for their processing and application . The strong hydrogen-bonded dimers observed in the crystal structures of related compounds imply that 4-(2-Acetoxyphenyl)-2-bromo-1-butene might also form specific supramolecular structures .

Scientific Research Applications

Synthesis and Molecular Electronics

Research has highlighted the utility of similar brominated compounds as building blocks for molecular electronics. For instance, simple and accessible aryl bromides have been used as precursors for thiol end-capped molecular wires, which are critical in developing molecular electronic devices. Efficient synthetic transformations allow for the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, demonstrating the importance of these brominated intermediates in constructing complex molecular structures (Stuhr-Hansen et al., 2005).

Polymer and Material Science

In the realm of polymer and material science, brominated compounds similar to "4-(2-Acetoxyphenyl)-2-bromo-1-butene" have been utilized for the synthesis of novel polymers with unique properties. A study describes the synthesis of a new conjugated polyradical with a high spin concentration, showcasing the potential of brominated organic molecules in creating materials with paramagnetic properties. Such materials are of interest for their electrical conductivity and color-changing abilities under different forms, indicating their potential in advanced material applications (Miyasaka et al., 2001).

Synthetic Chemistry and Catalysis

Brominated olefins are also pivotal in synthetic chemistry, serving as intermediates in various catalytic and synthetic processes. One study demonstrates the hydroformylation of diacetoxybutene using a water-soluble Rh complex catalyst in a biphasic system, allowing for the one-pot synthesis of valuable compounds like 2-formyl-4-acetoxybutene, an important intermediate for Vitamin A synthesis. This highlights the role of brominated butenes in facilitating complex chemical transformations (Chansarkar et al., 2007).

Environmental and Green Chemistry

In environmental and green chemistry, the search for safer and more sustainable synthetic routes is ongoing. A practical synthesis of 1-bromo-3-buten-2-one, similar in structure to the compound , showcases the development of methods with reduced toxicological risks, highlighting the ongoing efforts to find environmentally benign alternatives in chemical synthesis (Carlson et al., 2012).

Safety And Hazards

This section would detail the compound’s toxicity, flammability, and other hazards. It would also include information on safe handling and disposal of the compound.


Future Directions

This would involve a discussion of potential future research directions. For example, if the compound has medicinal properties, future research might involve optimizing its synthesis, improving its efficacy, or reducing its side effects.


I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

[2-(3-bromobut-3-enyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-9(13)7-8-11-5-3-4-6-12(11)15-10(2)14/h3-6H,1,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXQEAROKJEYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1CCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641190
Record name 2-(3-Bromobut-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Acetoxyphenyl)-2-bromo-1-butene

CAS RN

890097-76-4
Record name 2-(3-Bromobut-3-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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